molecular formula C20H26N2OS2 B2591438 2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1210536-76-7

2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2591438
CAS No.: 1210536-76-7
M. Wt: 374.56
InChI Key: WTVYWRHDJQOXMG-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a benzylthio group, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with sodium thiolate under basic conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Final Assembly: The final step involves coupling the benzylthio group with the piperidine derivative and the thiophene ring under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide analogs: Compounds with similar structures but different substituents on the benzylthio, thiophene, or piperidine rings.

    Thiophene derivatives: Compounds containing the thiophene ring but with different functional groups.

    Piperidine derivatives: Compounds containing the piperidine ring but with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(Benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2OS
  • Molecular Weight : 288.41 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiophene and piperidine have shown promising results against various bacterial strains, suggesting that this compound may also possess similar activities.

Compound ClassActivityReference
Thiophene DerivativesAntibacterial
Piperidine DerivativesAntifungal

Anticancer Activity

Research into related compounds has demonstrated anticancer potential, particularly in inhibiting tumor growth through various mechanisms. The presence of the thiophene moiety is often linked to enhanced cytotoxicity against cancer cell lines.

Neuroprotective Effects

Piperidine-containing compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The structural features of this compound may contribute to its ability to modulate neurotransmitter systems and protect neuronal cells from damage.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways, such as cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH).
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate neuronal health and function.
  • Oxidative Stress Reduction : Antioxidant properties may play a role in protecting cells from oxidative damage, a common pathway in many diseases.

Study on Antimicrobial Activity

In a study examining the antimicrobial efficacy of thiophene derivatives, it was found that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL . This highlights the potential for developing new antimicrobial agents based on this class of compounds.

Neuroprotective Study

A study investigating the neuroprotective effects of piperidine derivatives reported that certain compounds significantly reduced neuronal apoptosis in vitro. The mechanism was attributed to the modulation of glutamate receptors, which are critical for neuronal survival . Given its structural similarities, this compound may exhibit comparable neuroprotective properties.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS2/c23-20(16-24-15-18-5-2-1-3-6-18)21-13-17-8-10-22(11-9-17)14-19-7-4-12-25-19/h1-7,12,17H,8-11,13-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVYWRHDJQOXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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